Metolaclor-2-hidroxi

Descripción general

Descripción

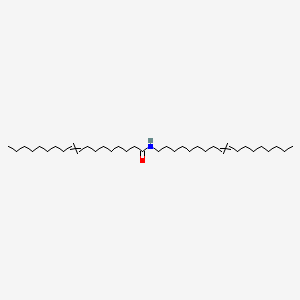

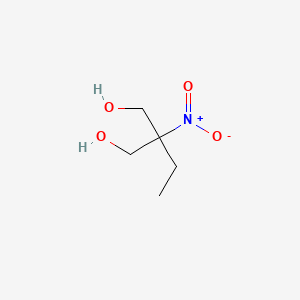

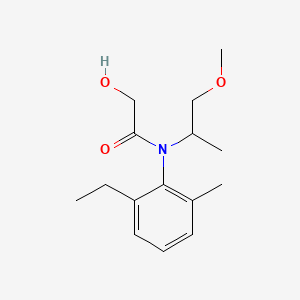

“N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide” is a chemical compound . It is also known as "S-metolachlor (ISO); 2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2S)-1-methoxypropan-2-yl]acetamide; (RaSa)-2-chloro-N-(6-ethyl-o-tolyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide" .

Synthesis Analysis

The synthesis of this compound has been described in patents . It involves starting from commercially available enantiopure compounds . Additionally, a bioremediation study has shown that metolachlor residue can be remediated using Rhodospirillum rubrum .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in databases . The compound contains a total of 71 bonds, including 38 non-H bonds, 23 multiple bonds, 9 rotatable bonds, 1 double bond, and 22 aromatic bonds .Aplicaciones Científicas De Investigación

Antídoto de herbicida

Metolaclor-2-hidroxi se usa en el desarrollo de antídotos de herbicidas . Los antídotos pueden aliviar significativamente las lesiones por herbicidas para proteger las plantas de cultivo y ampliar el alcance de la aplicación de los herbicidas existentes en el campo . Se han sintetizado compuestos que pueden proteger las plántulas de arroz de las lesiones causadas por el metolaclor .

Degradación del metolaclor

this compound juega un papel en la degradación del metolaclor, un herbicida de uso común . La cepa fúngica MET-F-1, caracterizada como Penicillium oxalicum, puede degradar una cantidad significativa de metolaclor . Esta cepa podría ser un agente prometedor para la remediación de suelos contaminados con metolaclor .

Degradación bioelectroquímica

El compuesto también participa en la vía de degradación bioelectroquímica del metolaclor . Se ha evaluado la eficiencia de eliminación del metolaclor y sus degradados en celdas de combustible microbianas (MFC) con cátodo de aire de carbón activo .

Análisis de impacto ambiental

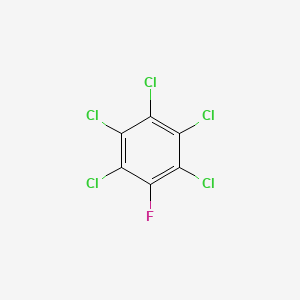

this compound se utiliza en estudios de análisis de impacto ambiental. El metolaclor es un herbicida cloroacetamida persistente, y sus metabolitos, incluido el this compound, se han detectado con frecuencia en suelos y aguas superficiales y subterráneas . Comprender el comportamiento de estos metabolitos puede ayudar a evaluar el impacto ambiental del uso del metolaclor .

Protección de cultivos

this compound se utiliza en estudios de protección de cultivos. Ciertos compuestos han demostrado aumentar las actividades de la glutatión S-transferasa (GST), la superóxido dismutasa (SOD), la catalasa (CAT), la peroxidasa (POD) y la polifenol oxidasa (PPO) en plántulas de arroz, en comparación con el tratamiento con metolaclor . Estos compuestos pueden ser más seguros para los organismos acuáticos que otros tratamientos .

Investigación de plaguicidas

this compound se utiliza en la investigación de plaguicidas. Está involucrado en el estudio de los efectos de los plaguicidas en varios cultivos y el desarrollo de métodos para mitigar estos efectos .

Mecanismo De Acción

Target of Action

Metolachlor-2-hydroxy, also known as N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide, is a derivative of aniline and is a member of the chloroacetanilide family of herbicides . The primary targets of Metolachlor-2-hydroxy are the enzymes involved in the formation of very long chain fatty acids . These fatty acids are crucial for the growth of seedlings, and their inhibition leads to the prevention of seedling shoot growth .

Mode of Action

Metolachlor-2-hydroxy interacts with its targets by inhibiting the synthesis of protein and chlorophyll in target plants . This inhibition leads to alterations in cell cycle progression .

Result of Action

The result of Metolachlor-2-hydroxy action is the inhibition of seedling shoot growth . This is achieved by inhibiting the formation of very long chain fatty acids, which are crucial for the growth of seedlings . In addition, Metolachlor-2-hydroxy exposure results in alterations in cell cycle progression, leading to a decrease in cell number .

Action Environment

The action of Metolachlor-2-hydroxy can be influenced by various environmental factors. For instance, its degradation efficiency in microbial fuel cells (MFCs) was found to be accelerated by 98%, with 61–76% of enhancement for the degradates, ethane sulfonic acid and oxanilic acid, respectively . This suggests that certain environmental conditions, such as the presence of other carbon sources, can influence the action, efficacy, and stability of Metolachlor-2-hydroxy .

Análisis Bioquímico

Biochemical Properties

Metolachlor-2-hydroxy plays a role in biochemical reactions, particularly in the degradation of organic compounds . It interacts with enzymes such as geranylgeranyl pyrophosphate (GGPP) cyclization enzymes and fatty acid elongase enzymes . These interactions are crucial for the generation of gibberellin and the production of very long-chain fatty acids (VLCFAs), respectively .

Cellular Effects

Metolachlor-2-hydroxy has been observed to have effects on various types of cells and cellular processes. For instance, it has been found to cause the cell wall to separate from the cell membrane of rice at very low concentrations . At higher concentrations, it can damage the entire cell . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Metolachlor-2-hydroxy involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through the process of dechlorination and alcoholization, which are considered the antecedent steps of Metolachlor-2-hydroxy bioelectrochemical degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Metolachlor-2-hydroxy change over time. The degradation efficiency of Metolachlor-2-hydroxy accelerates in microbial fuel cells (MFCs), with enhancements observed for the degradates, ethane sulfonic acid and oxanilic acid . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of Metolachlor-2-hydroxy vary with different dosages in animal models .

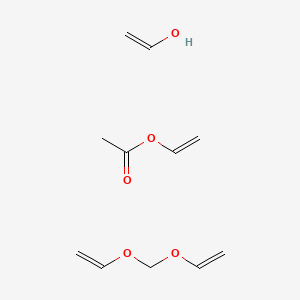

Metabolic Pathways

Metolachlor-2-hydroxy is involved in several metabolic pathways. It interacts with enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which play a significant role in its metabolism . It also affects metabolic flux or metabolite levels .

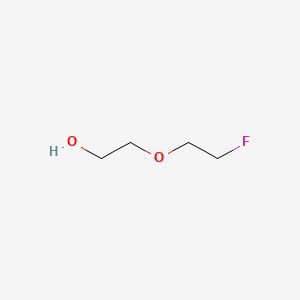

Transport and Distribution

The transport and distribution of Metolachlor-2-hydroxy within cells and tissues are complex processes that involve various transporters or binding proteins

Subcellular Localization

Current studies suggest that it may be localized within the endoplasmic reticulum and other spherical structures within the cytoplasm .

Propiedades

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-5-13-8-6-7-11(2)15(13)16(14(18)9-17)12(3)10-19-4/h6-8,12,17H,5,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHZCHBPHOEWCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40927060 | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131068-72-9 | |

| Record name | CGA 40172 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131068729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Ethyl-6-methylphenyl)-2-hydroxy-N-(1-methoxypropan-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40927060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Ethyl-6-methyl-phenyl)-2-hydroxy-N-(2-methoxy-1-methyl-ethyl)-acetamid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

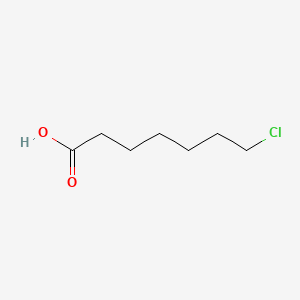

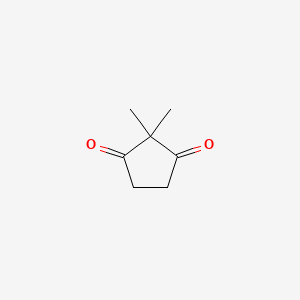

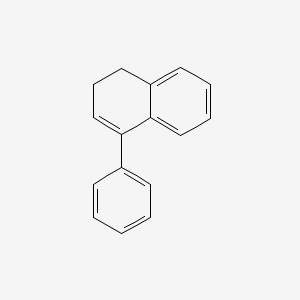

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.